

# Butafosfan: An In-depth Technical Guide on its Interaction with Metabolic Pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Butafosfan**

Cat. No.: **B124190**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Butafosfan** is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. While its precise biochemical mechanism of action remains to be fully elucidated, research indicates that it plays a role in energy and lipid metabolism, often in conjunction with cyanocobalamin (Vitamin B12). This technical guide provides a comprehensive overview of the current understanding of **butafosfan**'s interaction with metabolic pathways, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing the implicated signaling cascades. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

## Chemical and Pharmacokinetic Profile

**Butafosfan**, with the chemical formula C<sub>7</sub>H<sub>18</sub>NO<sub>2</sub>P, is a synthetic organic phosphonic acid compound.<sup>[1]</sup> It is often administered as an injectable source of phosphorus for livestock.<sup>[2][3]</sup>

Pharmacokinetic studies in various animal models have shed light on its absorption, distribution, metabolism, and excretion. In piglets receiving a single intravenous (i.v.) dose of 10 mg/kg body weight, **butafosfan** exhibited rapid elimination. Following intramuscular (i.m.) administration at the same dosage, it demonstrated high absolute bioavailability. In cattle, after i.v. administration, **butafosfan** is rapidly distributed and excreted largely unchanged in the

urine.<sup>[4]</sup> In vitro studies using rat liver microsomes and hepatocytes have not detected any metabolites of **butafosfan**.<sup>[4]</sup>

Table 1: Pharmacokinetic Parameters of **Butafosfan**

| Parameter                                         | Animal Model | Dosage and Route | Value                     | Reference |
|---------------------------------------------------|--------------|------------------|---------------------------|-----------|
| Elimination Half-Life (t <sub>1/2</sub> )         | Piglets      | 10 mg/kg i.v.    | 3.30 h                    | [5]       |
| Clearance (Cl)                                    | Piglets      | 10 mg/kg i.v.    | 0.16 L/kg/h               | [5]       |
| Volume of Distribution (V <sub>ss</sub> )         | Piglets      | 10 mg/kg i.v.    | 0.81 L/kg                 | [5]       |
| Maximum Concentration (C <sub>max</sub> )         | Piglets      | 10 mg/kg i.m.    | 28.11 µg/mL               | [5]       |
| Time to Maximum Concentration (T <sub>max</sub> ) | Piglets      | 10 mg/kg i.m.    | 0.31 h                    | [5]       |
| Bioavailability (F)                               | Piglets      | 10 mg/kg i.m.    | 74.69%                    | [5]       |
| Elimination Half-Lives                            | Cattle       | 5.6 mg/kg i.v.   | 1.7 min, 13.2 min, 1.38 h | [4]       |
| Urinary Excretion (within 12h)                    | Cattle       | 5.6 mg/kg i.v.   | ~74%                      | [4]       |
| Fecal Excretion (within 12h)                      | Cattle       | 5.6 mg/kg i.v.   | ~0.2%                     | [4]       |

## Interaction with Metabolic Pathways

Current research suggests that **butafosfan**, particularly when administered with cyanocobalamin, influences several key metabolic pathways, including carbohydrate, lipid, and energy metabolism.

## Carbohydrate Metabolism and Gluconeogenesis

**Butafosfan** is believed to participate in hepatic carbohydrate metabolism.<sup>[5]</sup> As an organic phosphorus source, it is thought to support processes where intermediates require phosphorylation, such as gluconeogenesis and glycolysis.<sup>[6][7]</sup> The availability of phosphorus can regulate the rate of these pathways.<sup>[7]</sup> The combination of **butafosfan** and cyanocobalamin is suggested to promote gluconeogenesis.<sup>[6]</sup> Cyanocobalamin serves as a cofactor for methylmalonyl-CoA mutase, an enzyme crucial for the conversion of propionate into succinyl-CoA, which then enters the Krebs cycle.<sup>[1][2]</sup>

## Lipid Metabolism

The combination of **butafosfan** and cyanocobalamin has been shown to alter lipid metabolism.<sup>[5]</sup> In dairy cows with subclinical ketosis, this combination led to a significant decrease in plasma concentrations of non-esterified fatty acids (NEFA) and  $\beta$ -hydroxybutyrate (BHBA).<sup>[8]</sup> Furthermore, it resulted in a higher hepatic mRNA abundance of liver X receptor  $\alpha$  (LXR $\alpha$ ), a nuclear receptor involved in lipid metabolism, and beta-hydroxybutyrate dehydrogenase 2.<sup>[8]</sup>

## Energy Metabolism and ATP Synthesis

**Butafosfan** is thought to play a role in energy metabolism by favoring the synthesis of ATP and ADP.<sup>[9]</sup> Phosphorus is a critical component of these energy-carrying molecules.<sup>[7]</sup> Studies in mice have shown that **butafosfan** can increase glycogen, ATP, and ADP levels in the liver and skeletal muscle.

## Quantitative Data on Metabolic Effects

Several studies have quantified the effects of **butafosfan**, often in combination with cyanocobalamin, on various metabolic parameters.

Table 2: Effects of **Butafosfan** and Cyanocobalamin on Plasma Metabolites in Dairy Cows with Subclinical Ketosis

| Metabolite    | Control Group | Butafosfan Only Group | Butafosfan + Cyanocobalam in Group | Reference |
|---------------|---------------|-----------------------|------------------------------------|-----------|
| NEFA (mmol/L) | 0.59 ± 0.03   | 0.52 ± 0.03           | 0.42 ± 0.03                        | [8]       |
| BHBA (mmol/L) | 1.34 ± 0.06   | 1.21 ± 0.06           | 1.02 ± 0.06                        | [8]       |

Table 3: Effects of **Butafosfan** on Serum Metabolites and Hepatic Gene Expression in Mice

| Parameter                                                                                                             | Saline Treatment | Butafosfan Treatment | p-value | Reference |
|-----------------------------------------------------------------------------------------------------------------------|------------------|----------------------|---------|-----------|
| Serum Metabolites                                                                                                     |                  |                      |         |           |
| Glucose (mmol/L)                                                                                                      | 9.02 b           | 11.35 a              | 0.002   | [9]       |
| NEFA (mmol/L)                                                                                                         | 0.84             | 0.85                 | 0.54    | [9]       |
| HOMA Index                                                                                                            | 1.80             | 2.91                 | 0.027   | [9]       |
| Hepatic Gene Expression (mRNA)                                                                                        |                  |                      |         |           |
| Acox1                                                                                                                 | -                | Increased            | 0.011   | [9]       |
| Gck (with food restriction)                                                                                           | -                | Higher               | 0.005   | [9]       |
| Irs1                                                                                                                  | -                | Increased            | 0.002   | [10]      |
| Irs2                                                                                                                  | -                | Increased            | 0.003   | [10]      |
| Note: Different letters (a, b) in the glucose values indicate a statistical difference between groups ( $p < 0.05$ ). |                  |                      |         |           |

## Experimental Protocols

While detailed, step-by-step protocols are often proprietary to the research labs, the following outlines the methodologies employed in key studies.

## Study on Subclinical Ketosis in Dairy Cows (Nuber et al., 2015)

- Objective: To investigate the effects of **butafosfan** alone or in combination with cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis.[8]
- Animals: 51 dairy cows with subclinical ketosis.[8]
- Treatments:
  - Control (CON): Intravenous injection of 0.9% saline solution.[8]
  - **Butafosfan** (BUT): Intravenous injection of **butafosfan** (10 ml/100 kg of body weight).[8]
  - **Butafosfan** + Cyanocobalamin (BUTCO): Intravenous injection of combined **butafosfan** and cyanocobalamin at a similar concentration as in Catosal®.[8]
- Procedure: Cows were injected on days 1-3 at  $22.3 \pm 0.7$  days post-partum. Blood samples were collected for metabolite analysis. Liver biopsies were performed for mRNA expression analysis.[8]
- Analysis: Plasma metabolites (NEFA, BHBA, glucose, glucagon) were measured. Hepatic mRNA abundance of genes related to lipid metabolism was quantified using real-time PCR. [8]

## Study on Glucose Metabolism in Mice (Weiller et al., 2020)

- Objective: To determine the effects of **butafosfan** on energy metabolism of mice receiving a normal or hypercaloric diet and submitted or not to food restriction.[9]
- Animals: Male mice.
- Experimental Design: Two experiments were conducted. In experiment 1, animals were fed a hypercaloric diet (HCD) for nine weeks, followed by a week of food restriction with either **butafosfan** or saline injections. In experiment 2, animals were fed either a control or HCD for nine weeks, followed by a week of food restriction with **butafosfan** or saline injections.[9]

- Treatment: **Butafosfan** (50 mg/kg) or saline was injected subcutaneously twice a day for seven days.[9]
- Analysis: Serum concentrations of glucose, NEFA, insulin, and phosphorus were measured. The HOMA index was calculated. Hepatic gene expression of key metabolic regulators was analyzed by qPCR.[9]

## Visualization of Metabolic Interactions

The following diagrams illustrate the current understanding of how **butafosfan** and its combination with cyanocobalamin are thought to influence key metabolic pathways.



Figure 1: Postulated Influence of Butafosfan and Cyanocobalamin on Core Metabolic Pathways

[Click to download full resolution via product page](#)

Figure 1: Postulated Influence of **Butafosfan** and Cyanocobalamin on Core Metabolic Pathways



[Click to download full resolution via product page](#)

Figure 2: Hypothesized Interaction with Insulin Signaling Pathway

## Conclusion and Future Directions

**Butafosfan**, particularly in combination with cyanocobalamin, demonstrates a clear influence on key metabolic pathways related to energy and lipid metabolism. The available data, primarily from studies in livestock and murine models, point towards its role in supporting gluconeogenesis, modulating lipid mobilization, and potentially enhancing ATP production. Its effects on the expression of genes involved in insulin signaling further highlight its complex interaction with metabolic regulation.

However, the precise molecular targets and the direct biochemical mechanisms of **butafosfan** remain an area requiring further intensive investigation. The majority of studies have been conducted using a combination product, which makes it challenging to delineate the specific contributions of **butafosfan** versus the synergistic effects with cyanocobalamin.

Future research should focus on:

- Elucidating the direct molecular targets of **butafosfan**: In vitro studies with purified enzymes and receptor binding assays are needed to identify the specific proteins with which **butafosfan** interacts.
- Delineating the independent effects of **butafosfan**: Studies designed to compare the effects of **butafosfan** alone, cyanocobalamin alone, and the combination are crucial.
- Expanding research to other species and metabolic states: A broader understanding of its effects across different physiological and pathological conditions will enhance its therapeutic potential.

A more in-depth understanding of **butafosfan**'s core mechanisms will undoubtedly open new avenues for its application in veterinary medicine and potentially provide insights for human metabolic research and drug development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [vetmed.agriculturejournals.cz](http://vetmed.agriculturejournals.cz) [vetmed.agriculturejournals.cz]
- 2. Use of organic phosphorous butafosfan and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [advacarepharma.com](http://advacarepharma.com) [advacarepharma.com]
- 4. [ema.europa.eu](http://ema.europa.eu) [ema.europa.eu]
- 5. Butafosfan: a phosphorus source for animals\_Chemicalbook [chemicalbook.com]
- 6. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [wp.ufpel.edu.br](http://wp.ufpel.edu.br) [wp.ufpel.edu.br]
- 8. Effects of butafosfan with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan [mdpi.com]
- To cite this document: BenchChem. [Butafosfan: An In-depth Technical Guide on its Interaction with Metabolic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124190#butafosfan-and-its-interaction-with-metabolic-pathways>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)